3-Cyclopentylazetidine
Description
Contextualization of Azetidine (B1206935) Chemistry in Organic Synthesis
Azetidines, as a class of compounds, have garnered considerable attention in organic synthesis. rsc.orgrsc.orgmagtech.com.cn These four-membered saturated nitrogen heterocycles are not just simple building blocks; they are versatile intermediates and key structural motifs in a wide array of biologically active molecules. magtech.com.cnmedwinpublishers.com
Four-membered heterocycles, like azetidines, are highly sought after in modern drug discovery. nih.govnumberanalytics.comresearchgate.netacs.org Their inclusion in a molecule can bestow beneficial properties such as increased hydrophilicity, improved metabolic stability, and enhanced target selectivity. researchgate.net In fact, approximately 60% of unique small-molecule drugs approved by the FDA contain a nitrogen-based heterocycle, highlighting their structural importance in drug design. nih.govrsc.org The rigid and three-dimensional nature of these rings allows for the creation of novel structures that occupy unexplored regions of chemical space. nih.gov
The reactivity of azetidines is largely governed by their considerable ring strain, estimated to be around 25.4 kcal/mol. rsc.orgrsc.org This inherent strain, while making them more stable and easier to handle than their three-membered counterparts (aziridines), provides a powerful driving force for a variety of chemical transformations. rsc.orgrsc.orgrsc.org The strain can be strategically harnessed to facilitate ring-opening reactions, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. rsc.orgacs.org This strain-release-driven reactivity is a key feature that makes azetidines valuable synthetic intermediates. researchgate.netnih.gov
Specific Relevance of Cyclopentyl Substitution to Azetidine Scaffolds
The addition of a cyclopentyl group at the 3-position of the azetidine ring introduces several advantageous characteristics. The cyclopentyl group can significantly influence a molecule's physical and chemical properties, including its lipophilicity, which can enhance cellular accumulation. ontosight.aifiveable.me In medicinal chemistry, the cyclopentyl moiety is often used to fill hydrophobic pockets in target proteins, potentially increasing the potency of a drug candidate. nih.gov Furthermore, the five-membered ring can influence the conformational preferences of the molecule, which is crucial for its biological activity and interactions with receptors. fiveable.me
Current Research Landscape and Unexplored Avenues for 3-Cyclopentylazetidine
Current research is actively exploring the synthesis and application of substituted azetidines, including those with cyclopentyl groups. researchgate.netresearchgate.netmdpi.com The development of new synthetic methods, such as multicomponent reactions and strain-release-driven strategies, is making these complex structures more accessible. researchgate.netnih.gov However, there remain unexplored avenues for this compound. Further investigation into its use as a chiral auxiliary in asymmetric synthesis, its incorporation into novel polymeric materials, and a deeper understanding of its metabolic pathways could unlock its full potential. The development of more efficient and stereoselective synthetic routes to access specific isomers of this compound derivatives also presents an ongoing challenge and an opportunity for future research.
Compound Data
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopentylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-4-7(3-1)8-5-9-6-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURYAPPGLZZDDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Cyclopentylazetidine and Its Analogues
Direct Azetidine (B1206935) Ring Formation Strategies
The direct formation of the azetidine ring is a primary focus in synthetic organic chemistry. These methods can be broadly classified by whether the key bond-forming event occurs within a single molecule (intramolecular) or between two separate molecules (intermolecular).
Intramolecular Cyclization Approaches
Intramolecular strategies involve the cyclization of a linear precursor containing both the nitrogen atom and the carbon chain destined to form the four-membered ring. This approach is one of the most common for producing azetidines. acs.org
The most traditional and widely employed method for forming the azetidine ring is through an intramolecular SN2 reaction. frontiersin.orgacs.org This involves a nitrogen nucleophile, typically an amine, attacking a carbon atom bearing a suitable leaving group (such as a halide or sulfonate ester) at the γ-position. acs.org For the synthesis of a 3-cyclopentylazetidine, this would necessitate a precursor like 1-amino-2-cyclopentyl-3-halopropane or a related sulfonate ester. A significant challenge in this approach is the competition with elimination reactions, which is exacerbated by the strain of the forming four-membered ring. acs.org
More recent advancements have introduced Lewis acid-catalyzed methods that offer alternative pathways. For instance, the intramolecular aminolysis of epoxides provides a powerful route to functionalized azetidines. Research has shown that Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) can effectively catalyze the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines to produce 3-hydroxyazetidines in high yields. nih.govfrontiersin.org This method is notable for its high regioselectivity and tolerance of acid-sensitive functional groups. nih.gov The reaction proceeds efficiently in a refluxing solvent like 1,2-dichloroethane (B1671644) (DCE). nih.govfrontiersin.org Applying this to a substrate bearing a cyclopentyl group at the appropriate position on the epoxy amine backbone would provide a direct route to a 3-cyclopentyl-3-hydroxyazetidine analogue.
| Substrate | Catalyst | Solvent | Time (h) | Yield (%) | Product |
|---|---|---|---|---|---|
| cis-N-Tosyl-3,4-epoxy-amine derivative | La(OTf)₃ (10 mol%) | DCE | 2.5 | 81 | 3-Hydroxyazetidine derivative |
Radical cyclizations offer a distinct approach to ring formation, often succeeding where traditional nucleophilic methods are challenging. The 4-exo-dig cyclization, which is generally disfavored by Baldwin's rules, has been successfully applied to the synthesis of azetidines from ynamide precursors. researchgate.net An efficient and general synthesis of azetidines has been developed using a photo-induced, copper-catalyzed radical cyclization of ynamides. researchgate.net This anti-Baldwin process is facilitated by a heteroleptic copper complex under visible light irradiation in the presence of an amine. researchgate.net A range of ynamides can be cyclized to the corresponding azetidines, which are valuable synthetic building blocks. researchgate.net This methodology could be adapted to produce this compound by starting with an ynamide substrate containing a cyclopentyl group adjacent to the nitrogen.
| Ynamide Substituent (R) | Conditions | Yield (%) | Product |
|---|---|---|---|
| Phenyl | Cu(I) complex, visible light, amine | 85 | 3-Methylene-azetidine derivative |
| 4-MeO-Ph | Cu(I) complex, visible light, amine | 82 | 3-Methylene-azetidine derivative |
| n-Butyl | Cu(I) complex, visible light, amine | 75 | 3-Methylene-azetidine derivative |
Intermolecular [2+2]-Cycloaddition Reactions
Intermolecular [2+2] cycloadditions represent a powerful and convergent strategy for constructing four-membered rings by combining two unsaturated precursors. nih.govresearchgate.net For azetidine synthesis, this typically involves the reaction of an imine or an equivalent C=N bond-containing species with an alkene. rsc.org
The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is an efficient route to functionalized azetidines. researchgate.netrsc.org However, its application has been hampered by challenges such as the competing E/Z isomerization of the imine upon photoexcitation. rsc.org A significant breakthrough is the use of visible-light-mediated triplet energy transfer, which allows for the [2+2] cycloaddition of specific oximes (2-isoxazoline-3-carboxylates) with a wide range of alkenes. nih.govresearchgate.net This reaction, catalyzed by an iridium photocatalyst, is operationally simple and proceeds under mild conditions to furnish highly functionalized azetidines. nih.gov
A related intramolecular variant is the aza-Yang cyclization. nih.govchemrxiv.org While the photolysis of free phenacyl amines often leads to elimination, simple protonation of the amine enables a Norrish-Yang type cyclization to form azetidinols, often as single diastereomers. nih.govresearchgate.net Ultrafast spectroscopy studies have shown that in the protonated state, the molecule undergoes rapid intersystem crossing to a long-lived triplet excited state, which facilitates the cyclization, whereas the free amine exhibits rapid excited-state decay that favors elimination. nih.govresearchgate.net This method provides a pathway to complex azetidine-containing scaffolds. chemrxiv.orgacs.org
| Alkene Partner | Catalyst | Light Source | Yield (%) |
|---|---|---|---|
| Styrene | Ir(dFppy)₃ | Blue LED | 85 |
| 4-Methylstyrene | Ir(dFppy)₃ | Blue LED | 81 |
| Vinyl acetate | Ir(dFppy)₃ | Blue LED | 74 |
Metal catalysis provides a powerful platform for [2+2] and other cycloaddition reactions leading to azetidines. Copper(I) catalysts have been particularly effective in several unique transformations. One notable example is the asymmetric [3+1]-cycloaddition of metallo-enolcarbenes with imido-sulfur ylides, catalyzed by a chiral sabox copper(I) complex. nih.govnsf.gov This reaction produces chiral 2-azetines, which can be subsequently hydrogenated to yield tetrasubstituted azetidines with high stereocontrol. nih.govnsf.gov Although a [3+1] cycloaddition, it provides access to the core azetidine skeleton after a reduction step.
More directly, copper(I) has been used to catalyze a cascade reaction of O-propargylic oximes to produce azetidine nitrones. acs.orgacs.orgnih.gov The proposed mechanism involves a tandem sequence of a nih.govwiley.com-rearrangement followed by a 4π-electrocyclization, ring-opening, and recyclization. acs.orgacs.org This one-pot process yields a variety of substituted azetidine nitrones in moderate to good yields. acs.orgnih.gov The substituents on both the alkyne and oxime portions of the starting material significantly influence the reaction outcome. acs.orgacs.org
| Substrate (O-propargylic oxime derivative) | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|
| Derived from 9-fluorenone | CuBr, 2-aminopyridine | Toluene | 82 |
| Derived from benzophenone | CuBr, 2-aminopyridine | Toluene | 75 |
| Derived from acetophenone | CuBr, 2-aminopyridine | Toluene | 68 |
Strain-Release Strategies for Azetidine Synthesis
The inherent ring strain of small, cyclic molecules can be harnessed as a driving force for chemical transformations. In the context of azetidine synthesis, strain-release strategies offer powerful methods for constructing the four-membered ring.
Ring Expansion from Smaller Precursors
The synthesis of azetidines through the ring expansion of smaller, even more strained, three-membered rings like aziridines is a notable strategy. nih.gov This approach leverages the relief of ring strain as a thermodynamic driving force for the transformation. Various methods have been developed to achieve this one-carbon homologation.
For instance, biocatalytic one-carbon ring expansion of aziridines has been shown to produce azetidines. chemrxiv.org This method can even proceed with high enantioselectivity, offering a route to chiral azetidine products. chemrxiv.org Another approach involves the use of phenacyl bromide derivatives with N-tosylaziridines in a silica (B1680970) gel-water system, which proceeds via an in situ generated ammonium (B1175870) ylide. acs.org Furthermore, visible light has been employed to induce the ring expansion of N-tosylaziridines with 1-bromo-1-nitroalkanes, yielding 2-nitro azetidines with controlled regio- and diastereoselectivity. acs.org A rhodium-catalyzed one-carbon ring expansion of aziridines using vinyl-N-triftosylhydrazones represents another advancement in this area, providing access to valuable 2-alkenyl azetidine products. researchgate.net
A less common but intriguing method involves the gold-catalyzed 4-exo-dig cyclization of N-tosyl homopropargyl amines, which are accessible from the ring-opening of propargylic aziridines. acs.org This process leads to the stereoselective formation of (Z)-2-alkylidene-1-tosylazetidines. acs.org
| Precursor Type | Reagents/Conditions | Product Type | Key Features |
| Aziridines | Engineered 'carbene transferase' enzymes | Chiral azetidines | High enantioselectivity |
| N-Tosylaziridines | Phenacyl bromide derivatives, silica gel-water | Azetidines | Via ammonium ylides |
| N-Tosylaziridines | 1-Bromo-1-nitroalkanes, visible light | 2-Nitro azetidines | Regio- and diastereoselective |
| Aziridines | Vinyl-N-triftosylhydrazones, Rh-catalyst | 2-Alkenyl azetidines | One-pot potential |
| Propargylic aziridines | α-diboryl alkylidene lithium salts, then Au-catalyst | (Z)-2-Alkylidene-1-tosylazetidines | Stereoselective ring expansion |
Functionalization of Bicyclic Systems (e.g., 1-azabicyclo[1.1.0]butanes)
1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained bicyclic compounds that serve as valuable precursors for the synthesis of functionalized azetidines. arkat-usa.orgrsc.org The significant ring strain in ABBs facilitates the cleavage of the central C-N bond, allowing for the introduction of substituents at the 1- and 3-positions of the azetidine ring. arkat-usa.org
A general method for the direct alkylation of 1-azabicyclo[1.1.0]butane involves the use of organometallic reagents in the presence of copper(II) triflate (Cu(OTf)2). acs.orgsci-hub.se This approach allows for the rapid preparation of bis-functionalized azetidines bearing a variety of substituents, including alkyl, allyl, vinyl, and benzyl (B1604629) groups. acs.orgsci-hub.se More recently, a photocatalytic radical strategy has been developed to access densely functionalized azetidines from ABBs. researchgate.netchemrxiv.orgresearchbunny.com This method employs an organic photosensitizer to generate radical intermediates that are intercepted by the ABB through a radical strain-release process. chemrxiv.org
Furthermore, the addition of nucleophilic organometallic species to in situ generated azabicyclobutanes enables the selective formation of 3-arylated azetidine intermediates. researchgate.net These intermediates can then undergo N-arylation in a one-pot fashion through either SNAr reactions or Buchwald-Hartwig couplings to yield 1,3-bis-functionalized azetidines. researchgate.net A nickel-catalyzed Suzuki Csp2-Csp3 cross-coupling of benzoylated 1-azabicyclo[1.1.0]butane with boronic acids has also been reported, providing a route to azetidines bearing all-carbon quaternary centers. nih.gov
| ABB Functionalization Strategy | Reagents/Catalyst | Product | Key Features |
| Direct Alkylation | Organometal reagents, Cu(OTf)2 | Bis-functionalized azetidines | Broad substrate scope |
| Radical Strain-Release Photocatalysis | Organic photosensitizer, sulfonylimine precursors | Densely functionalized azetidines | Mild, visible-light driven |
| Nucleophilic Addition/N-Arylation | Organometallic species, then Pd-catalyst | 1,3-Bis-functionalized azetidines | One-pot strategy |
| Suzuki Cross-Coupling | Boronic acids, Ni-catalyst | Azetidines with all-carbon quaternary centers | Polar-radical relay strategy |
Functionalization of Pre-formed Azetidine Scaffolds for this compound Synthesis
An alternative to constructing the azetidine ring from acyclic or smaller cyclic precursors is the direct functionalization of a pre-existing azetidine scaffold. This approach allows for the introduction of the desired cyclopentyl group at the 3-position of the ring.
C-H Activation and Coupling Reactions
Direct C-H activation has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. Palladium-catalyzed intramolecular amination of unactivated C(sp3)-H bonds at the γ-position of picolinamide-protected amines provides an efficient route to azetidines. organic-chemistry.org This method features low catalyst loading and the use of inexpensive reagents. organic-chemistry.org
For the synthesis of 3-substituted azetidines, cross-coupling reactions are particularly relevant. For example, Hiyama cross-coupling reactions of 3-iodoazetidine (B8093280) with arylsilanes under mild conditions can yield 3-arylazetidines. organic-chemistry.org While this specific example leads to an aryl substituent, the principle could potentially be extended to the use of cyclopentylsilanes or other cyclopentyl-containing coupling partners.
A visible-light-induced copper-catalyzed [3+1] radical cascade cyclization of simple alkyl amines with terminal alkynes offers another route to azetidines, characterized by a double C-H activation. nih.gov
Stereoselective and Enantioselective Synthesis of this compound Derivatives
The synthesis of specific stereoisomers of this compound derivatives is crucial for understanding their structure-activity relationships in a biological context. Stereoselective synthesis aims to produce a single diastereomer or enantiomer from a mixture of possibilities. masterorganicchemistry.commsu.edu
Enantioselective synthesis, a subset of stereoselective synthesis, focuses on the preferential formation of one enantiomer over the other. masterorganicchemistry.com This is often achieved through the use of chiral starting materials (the chiral pool), chiral auxiliaries, or chiral catalysts. ethz.ch For example, chiral azetidin-3-ones can be prepared from chiral N-propargylsulfonamides, which are accessible through chiral sulfinamide chemistry. nih.gov These chiral ketones can then serve as versatile intermediates for the synthesis of various enantiomerically enriched 3-substituted azetidines.
A modular and diastereoselective approach to piperidin-4-ols, which shares some synthetic principles applicable to other heterocycles, utilizes chiral sulfinyl imines to achieve enantiomeric synthesis. nih.gov The application of such principles to azetidine synthesis could provide access to enantiopure this compound derivatives.
Gold-Catalyzed Approaches to Functionalized Azetidines
Gold catalysis has become a powerful tool for the synthesis and functionalization of various heterocyclic compounds, including azetidines. researchgate.net Gold catalysts can activate alkynes towards nucleophilic attack, facilitating a range of cyclization and rearrangement reactions. nih.gov
One notable example is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides to produce chiral azetidin-3-ones. nih.gov This reaction proceeds through a reactive α-oxogold carbene intermediate that undergoes intramolecular N-H insertion. nih.gov The resulting chiral azetidin-3-ones are valuable precursors for the synthesis of other functionalized azetidines. nih.gov
Green Chemistry Approaches in this compound Synthesis
The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for valuable heterocyclic compounds, including azetidines. While specific green chemistry protocols for this compound are not extensively documented, the principles and methodologies applied to the synthesis of other 3-substituted azetidines are directly relevant. These approaches focus on minimizing waste, reducing energy consumption, and utilizing less hazardous materials. Key strategies include the adoption of continuous flow technologies, the use of environmentally benign solvents, and the development of efficient catalytic systems.
One of the prominent green advancements in the synthesis of 3-substituted azetidines is the use of continuous flow technology. uniba.itgoogle.com This methodology offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility. google.com A notable example involves the C3-functionalization of N-Boc-3-iodoazetidine. uniba.it In this process, the generation of the highly reactive C3-lithiated azetidine intermediate can be performed at higher temperatures than in batch reactions, which is a significant operational advantage. uniba.itgoogle.com
The choice of solvent is another critical aspect of green chemistry. Cyclopentyl methyl ether (CPME) has emerged as a sustainable alternative to more traditional and hazardous solvents like tetrahydrofuran (B95107) (THF). uniba.itgoogle.com CPME is favored for its high boiling point, low peroxide formation, and relative stability under acidic and basic conditions. google.com Its application in the flow synthesis of C3-functionalized azetidines underscores a move towards more environmentally responsible chemical production. uniba.it The use of CPME as a solvent allows for the development of more sustainable processes for preparing molecules structurally similar to this compound. uniba.itgoogle.com
Catalytic methods also play a crucial role in the green synthesis of azetidines. Lanthanide triflates, such as lanthanum(III) trifluoromethanesulfonate (La(OTf)3), have been shown to be effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidines. nih.govfrontiersin.org This catalytic approach is significant because it can proceed in high yields even with substrates containing sensitive functional groups. nih.gov The reaction represents an efficient way to construct the azetidine ring, which could be adapted for the synthesis of this compound precursors. nih.govfrontiersin.org
The table below summarizes and compares various green chemistry approaches applicable to the synthesis of this compound and its analogues.
Table 1: Comparison of Green Synthetic Methodologies for Azetidines
| Methodology | Key Features | Advantages | Applicability to this compound | References |
|---|---|---|---|---|
| Continuous Flow Synthesis | Utilizes microreactors for continuous processing. | Enhanced safety, better temperature control, improved scalability and reproducibility. | Can be adapted for the C3-functionalization of an azetidine precursor with a cyclopentyl group. | uniba.itgoogle.com |
| Use of Green Solvents (e.g., CPME) | Employs environmentally benign solvents like Cyclopentyl Methyl Ether. | Reduced toxicity, lower environmental impact, often recyclable. | CPME has been successfully used in the synthesis of 3-substituted azetidines. | uniba.itgoogle.com |
| Lanthanide-Catalyzed Cyclization | Employs La(OTf)3 as a catalyst for ring formation from epoxy amines. | High regioselectivity, high yields, tolerance of various functional groups. | A potential route for constructing the this compound ring from a suitable epoxy amine precursor. | nih.govfrontiersin.org |
| Photocatalysis | Uses light to induce chemical reactions, often with a photocatalyst. | Mild reaction conditions, high atom economy, access to unique reaction pathways. | Photo-induced copper-catalyzed radical annulation can produce highly functionalized azetidines. | rsc.org |
Furthermore, photocatalytic methods are emerging as a powerful tool in green organic synthesis. rsc.org For instance, the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes provides a direct and atom-economical strategy for constructing azetidine rings. rsc.org This approach allows for the formation of highly functionalized azetidines under mild conditions, which aligns well with the principles of green chemistry. rsc.org
While direct examples of these green methods applied to the synthesis of this compound are still forthcoming in the literature, the successful application of these techniques to a wide range of other 3-substituted and N-substituted azetidines provides a strong foundation for their future adaptation. rsc.orgarkat-usa.org The synthesis of N-cyclopentyl azetidine derivatives has been reported, indicating that the incorporation of a cyclopentyl moiety is synthetically feasible. arkat-usa.org The development of a truly green synthesis for this compound would likely involve a combination of these strategies, for example, a catalytic, solvent-minimized reaction carried out in a continuous flow reactor.
Reactivity and Mechanistic Investigations of 3 Cyclopentylazetidine Systems
Ring-Opening Reactions of 3-Cyclopentylazetidine Derivatives
The reactivity of the azetidine (B1206935) ring is largely driven by its inherent ring strain (approximately 25.4 kcal/mol), making it susceptible to ring-opening reactions under various conditions. researchgate.net These reactions are a cornerstone of azetidine chemistry, providing access to a diverse array of functionalized acyclic amines.
Nucleophilic ring-opening is a common transformation for azetidines, particularly when the nitrogen atom is activated by an electron-withdrawing group (e.g., sulfonyl, acyl), which enhances the electrophilicity of the ring carbons. The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks one of the carbon atoms of the azetidine ring, leading to the cleavage of a C-N bond.
In the case of a hypothetical N-activated this compound, nucleophilic attack could, in principle, occur at either the C2 or C4 position. The regioselectivity of this attack is governed by a combination of steric and electronic factors. Generally, nucleophiles tend to attack the less sterically hindered carbon atom. For a 3-substituted azetidine, both C2 and C4 are methylene (B1212753) groups, but the cyclopentyl group at C3 could exert some steric influence.
Activation of the azetidine nitrogen is often necessary, for example, by forming an azetidinium salt. These salts are significantly more reactive towards nucleophiles. The ring-opening of azetidinium ions is generally a stereoselective process, occurring with inversion of configuration at the center of attack, consistent with an SN2 pathway. wikipedia.org
Table 1: General Factors Influencing Nucleophilic Ring-Opening of Azetidines
| Factor | Influence on Reactivity and Regioselectivity |
| Nitrogen Substituent | Electron-withdrawing groups (e.g., Ts, Boc) activate the ring towards nucleophilic attack. |
| Steric Hindrance | Nucleophiles generally attack the less substituted carbon atom. |
| Nucleophile Strength | Stronger nucleophiles can facilitate ring-opening even without strong N-activation. |
| Lewis Acids | Can coordinate to the nitrogen atom, activating the ring for nucleophilic attack. |
Electrophilic ring-opening of azetidines is less common than nucleophilic opening and typically requires a strong electrophile. The reaction is initiated by the attack of an electrophile on the nitrogen atom, which, if not already substituted, can lead to the formation of a highly reactive azetidinium species. Subsequent attack by a nucleophile, often the counterion of the electrophile, results in ring cleavage. For instance, treatment with strong acids can lead to protonation of the nitrogen, followed by nucleophilic attack.
Another pathway involves the reaction with reagents that can activate the C-N bond towards cleavage. For example, acid-promoted ring-opening using reagents like pyridine-HF (Olah's reagent) has been reported for other azetidine systems to produce γ-fluorinated amines. researchgate.net This type of reaction is proposed to proceed via acid-promoted N-activation of the azetidine nitrogen. researchgate.net
Radical-mediated ring-opening reactions of azetidines are an emerging area of interest. These reactions can be initiated by the formation of a radical at a position adjacent to the ring or on the ring itself. For instance, radical-mediated C-C bond cleavage has been explored for cycloketone oxime esters, including four- and five-membered rings, to generate chiral dinitriles. nih.gov While specific examples for this compound are not available, one could envision a scenario where a radical is generated on the cyclopentyl ring, which could potentially induce a ring-opening of the azetidine moiety through a radical cascade process.
The generation of nitrogen-centered radicals from N-functionalized azetidines could also lead to ring-opening pathways. However, the literature on such radical-mediated transformations for simple alkyl-substituted azetidines is still developing. chadsprep.commdpi.com
The stereochemistry of azetidine ring-opening is highly dependent on the reaction mechanism.
SN2-type nucleophilic ring-opening reactions are stereospecific and proceed with inversion of configuration at the carbon atom that is attacked by the nucleophile. organic-chemistry.org
SN1-type mechanisms , which might occur if a stabilized carbocation can be formed (e.g., at a tertiary or benzylic position), would lead to racemization at the center of attack. beilstein-journals.org For a this compound, the formation of a carbocation at the C2 or C4 position is unlikely under standard conditions.
Electrocyclic ring-opening reactions are governed by the Woodward-Hoffmann rules, and their stereochemical outcome (conrotatory or disrotatory) depends on the number of π-electrons and whether the reaction is promoted by heat or light. masterorganicchemistry.comlibretexts.orgpressbooks.pub
Without specific experimental data for this compound, any prediction of stereochemical outcomes remains speculative and based on the general principles observed for other substituted azetidines.
Cycloaddition Reactions Involving this compound Moieties
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. wikipedia.orgiitk.ac.insigmaaldrich.comnih.gov Azetidines, while not classic dienes or dienophiles, can participate in certain types of cycloaddition reactions, often involving the formation of an intermediate that contains a double bond.
One of the most relevant types of cycloaddition in this context is the [3+2] cycloaddition , also known as 1,3-dipolar cycloaddition. sci-rad.comorganic-chemistry.orgresearchgate.netnih.gov This reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. Azomethine ylides, which can be generated from azetidines, are common 1,3-dipoles. For a this compound derivative, thermal or photochemical ring-opening could potentially generate an azomethine ylide, which could then be trapped by a suitable dipolarophile (e.g., an alkene or alkyne) in a [3+2] cycloaddition to form a substituted pyrrolidine. The regioselectivity and stereoselectivity of such reactions would be of significant interest.
Table 2: Potential Cycloaddition Pathways for Azetidine Systems
| Cycloaddition Type | Hypothetical Role of this compound | Resulting Product Class |
| [3+2] Cycloaddition | Precursor to an azomethine ylide (1,3-dipole) | Pyrrolidine derivatives |
| [4+2] Cycloaddition (Diels-Alder) | Unlikely to act as a diene or dienophile directly. A derivative with a diene or dienophile moiety could undergo intramolecular reaction. | Fused or bridged cyclic systems |
Direct participation of the unstrained C-N or C-C bonds of the azetidine ring in a concerted cycloaddition is not a commonly reported pathway.
Pericyclic Reactions of this compound
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. chadsprep.comstereoelectronics.orgbeilstein-journals.orgethz.chfiveable.melibretexts.orgnumberanalytics.com Beyond cycloadditions, this category includes electrocyclic reactions and sigmatropic rearrangements.
Electrocyclic reactions involve the formation or breaking of a sigma bond at the termini of a conjugated π-system. masterorganicchemistry.comlibretexts.orgpressbooks.pubmasterorganicchemistry.com For a this compound to undergo a classical electrocyclic reaction, it would first need to be converted into a derivative containing a conjugated polyene system that includes the azetidine ring atoms. For instance, the ring-opening of a suitably substituted azetidine could lead to a conjugated system that then undergoes a subsequent electrocyclic ring closure. The stereochemistry of these reactions is dictated by the Woodward-Hoffmann rules. fiveable.me
Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. chadsprep.comstereoelectronics.orgbeilstein-journals.orgethz.chlibretexts.org The most common examples are the wikipedia.orgwikipedia.org-sigmatropic rearrangements like the Cope and Claisen rearrangements. A hypothetical derivative of this compound containing a 1,5-diene system that includes the nitrogen atom (an aza-Cope rearrangement) could potentially undergo such a rearrangement. These reactions are often stereospecific and proceed through a highly ordered, chair-like transition state.
The high activation barriers for many pericyclic reactions mean that they are often not competitive with other reaction pathways, such as nucleophilic ring-opening, unless the substrate is specifically designed to favor the pericyclic route. There is no specific information in the reviewed literature detailing pericyclic reactions of this compound.
Influence of the Cyclopentyl Moiety on Azetidine Ring Reactivity and Stability
The cyclopentyl group is a non-polar, bulky substituent. Its presence at the 3-position of the azetidine ring is expected to exert steric and electronic effects that influence the ring's properties.
The cyclopentyl group is more stable than smaller cycloalkanes due to reduced angle strain. Its bulkiness can sterically hinder the approach of reagents to the azetidine ring, potentially influencing the regioselectivity of ring-opening reactions. For instance, in nucleophilic ring-opening reactions of 2-alkylazetidines, sterically bulky nucleophiles tend to attack the less substituted carbon adjacent to the nitrogen. A similar effect could be anticipated for this compound, where the cyclopentyl group might direct incoming nucleophiles to other positions of the ring.
Theoretical and Computational Studies of 3 Cyclopentylazetidine
Quantum Chemical Calculations of 3-Cyclopentylazetidine
Quantum chemical calculations, based on solving approximations of the Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. nih.gov Methods like Density Functional Theory (DFT) and various ab initio approaches are commonly used to provide high-accuracy data on molecular systems. wikipedia.orgnist.gov
Electronic Structure Analysis and Bonding Characterization
An analysis of the electronic structure of this compound would reveal how electrons are distributed within the molecule, which governs its chemical properties and reactivity. Calculations would determine the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and electronic stability.
Bonding characterization would involve analyzing the nature of the covalent bonds within the azetidine (B1206935) and cyclopentyl rings. Techniques like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) could be employed to calculate bond orders, atomic charges, and identify key orbital interactions, such as hyperconjugation, that influence the molecule's structure and stability. For instance, studies on other heterocyclic systems use these methods to understand how substituents affect the electronic properties of the ring. mdpi.comsapub.org
Conformational Analysis and Ring Pucker Dynamics
Both the azetidine and cyclopentyl rings are non-planar and exhibit conformational flexibility. The four-membered azetidine ring undergoes a "puckering" motion, where one atom moves out of the plane of the other three. The five-membered cyclopentyl ring has more complex dynamics, with "envelope" and "twist" conformations. The linkage between these two rings in this compound introduces further conformational complexity.
Below is a hypothetical data table illustrating the kind of results a conformational analysis of this compound might yield, based on common computational methods.
| Conformer | Dihedral Angle (C2-N1-C4-C_cyclopentyl) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Equatorial-puckered | 175.8° | 0.00 | 75.3 |
| Axial-puckered | -65.2° | 1.15 | 13.1 |
| Equatorial-planar (TS) | 180.0° | 3.50 | 0.1 |
| Axial-planar (TS) | 0.0° | 4.20 | <0.1 |
| This table is for illustrative purposes only and is not based on published data for this compound. |
Spectroscopic Property Prediction (e.g., NMR, IR)
Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be used to validate experimental findings or to help identify unknown compounds. mdpi.com
NMR Spectroscopy: Calculations can predict the chemical shifts of ¹H and ¹³C atoms and spin-spin coupling constants. mdpi.com These theoretical values are highly sensitive to the molecular geometry. By averaging the predicted spectra over the Boltzmann-weighted population of stable conformers, a final predicted spectrum can be obtained that is comparable to experimental results.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an infrared (IR) spectrum. These frequencies arise from the stretching and bending of bonds. Comparing a calculated IR spectrum with an experimental one is a standard method for confirming a molecule's structure. Theoretical studies on azetidine derivatives have used vibrational analysis to confirm their structures and assess thermal stability. bibliotekanauki.plicm.edu.pl
Molecular Dynamics Simulations of this compound Systems
While quantum chemistry focuses on static structures and properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. mdpi.comnih.govlammps.org An MD simulation calculates the forces on each atom and uses Newton's laws of motion to model their movements over time, generating a trajectory of the molecule's dynamic behavior. nih.gov
For this compound, MD simulations could:
Explore the conformational landscape more extensively than static calculations, showing the transitions between different ring puckers and cyclopentyl orientations in real-time. mdpi.com
Simulate the behavior of the molecule in a solvent, such as water, to understand how intermolecular interactions affect its conformation and dynamics.
Calculate thermodynamic properties like free energies of solvation or binding affinities if the molecule were to interact with a biological target.
MD simulations require a "force field," a set of parameters that defines the potential energy of the system. While general force fields exist, for a novel molecule like this compound, specific parameters might need to be developed using quantum chemical calculations to ensure accuracy.
Mechanistic Modeling of Chemical Reactions Involving this compound
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. rsc.orgnih.gov It allows researchers to map out the entire reaction pathway, identify intermediate structures, and calculate the energies of transition states.
Computational Elucidation of Reaction Pathways and Energy Barriers
If this compound were to undergo a chemical reaction, such as N-alkylation or ring-opening, computational methods could be used to model the process. researchgate.netnih.gov This involves:
Identifying Reactants, Products, and Intermediates: The structures of all species involved in the reaction are optimized.
Locating Transition States (TS): The transition state is the highest energy point on the reaction pathway connecting reactants and products. Sophisticated algorithms are used to find this saddle point on the potential energy surface.
Calculating Reaction Energy Profile: By calculating the energies of the reactants, transition states, intermediates, and products, an energy profile for the reaction can be constructed. The height of the energy barrier (the difference in energy between the reactant and the transition state) determines the reaction rate.
Theoretical studies on the ring-opening of other azetidine derivatives, for example, have used DFT calculations to determine reaction profiles and assess how electronic changes (like oxidation or reduction) facilitate the reaction by lowering the energy barrier. mdpi.comnih.gov
Below is a hypothetical energy profile table for a reaction involving this compound.
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactants | This compound + Electrophile | 0.0 |
| TS1 | Transition State for N-alkylation | +15.2 |
| Intermediate | N-alkylated azetidinium cation | -5.4 |
| TS2 | Ring-opening Transition State | +25.8 |
| Product | Ring-opened product | -12.1 |
| This table is for illustrative purposes only and is not based on published data. |
Rationalization of Observed Selectivity (e.g., Diastereoselectivity, Enantioselectivity)
Computational methods, particularly density functional theory (DFT), are powerful tools for understanding the origins of stereoselectivity in chemical reactions. nih.gov For azetidine derivatives, computational studies can elucidate the transition state geometries and energies that dictate whether a reaction will favor the formation of one diastereomer or enantiomer over another.
The stereochemical outcome of reactions involving the azetidine ring is heavily influenced by its puckered nature and the steric and electronic properties of its substituents. In the case of this compound, the bulky cyclopentyl group at the C3 position is expected to play a dominant role in directing the approach of reagents.
Computational studies on simpler, related structures like azetidine-2-carboxylic acid in aldol (B89426) reactions have shown that the four-membered ring's geometry significantly impacts stereoselectivity. nih.gov The ring size affects key bond angles (α and β in Figure 1), which in turn influences the distance between the reacting centers in the transition state. nih.gov For instance, the α angle in the four-membered azetidine ring is considerably smaller (around 88°) compared to a five-membered ring like proline (104°–109°), while the β angle is larger (132° vs. 123°–125°). nih.gov This geometric difference can alter the stability of competing transition states, thereby influencing the enantiomeric excess (ee) of the product.
In reactions catalyzed by chiral azetidine derivatives, computational models can rationalize the observed enantioselectivity by analyzing the stability of the catalyst-substrate complexes. nih.gov For example, in copper-catalyzed Henry reactions using single-enantiomer 2,4-cis-disubstituted amino azetidines as ligands, computational analysis revealed that the substituent on the amino group is crucial in determining the stereochemical outcome. nih.gov
To illustrate how computational data can rationalize selectivity, consider the following hypothetical data for a reaction involving a generic 3-substituted azetidine catalyst, based on findings for related systems.
Table 1: Hypothetical DFT-Calculated Energy Barriers for a Catalytic Asymmetric Reaction
| Transition State | Favored Diastereomer | Relative Energy (kcal/mol) | Predicted Major Product |
| TS-Re | syn | 0.0 | syn |
| TS-Si | syn | +1.5 | |
| TS-Re | anti | +2.1 | |
| TS-Si | anti | +0.8 |
This is a hypothetical table for illustrative purposes.
In this hypothetical scenario, the transition state leading to the syn-Re product is the lowest in energy, suggesting it would be the major product. The energy differences between the transition states allow for the prediction of both diastereoselectivity (syn vs. anti) and enantioselectivity (Re vs. Si face attack). For this compound, similar computational analyses would be invaluable in predicting and explaining its stereodirecting influence in various chemical transformations.
Computational Design and Virtual Screening of this compound Derivatives
Computational design and virtual screening are indispensable tools in modern drug discovery and materials science, enabling the rapid and cost-effective identification of molecules with desired properties. mmsl.cz These techniques are particularly valuable for exploring the chemical space around a core scaffold like this compound to design derivatives with specific biological activities or material properties.
The general workflow for computational design and virtual screening typically involves several key steps:
Target Identification and Preparation: The process begins with identifying a biological target (e.g., a protein receptor or enzyme) or a desired material property. The three-dimensional structure of the target is obtained, often from experimental methods like X-ray crystallography or through homology modeling. nih.gov
Library Generation: A virtual library of this compound derivatives is created. This can be done by computationally adding a variety of substituents at different positions of the this compound core.
Virtual Screening: The library of derivatives is then screened against the target. There are two main approaches to virtual screening:
Structure-Based Virtual Screening (SBVS): This method uses molecular docking to predict the binding mode and affinity of each derivative within the active site of a biological target. mdpi.com The compounds are then ranked based on their docking scores.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. These methods rely on the principle that similar molecules often have similar properties. Techniques like pharmacophore modeling and quantitative structure-activity relationship (QSAR) are employed. mmsl.cz
Hit Selection and Optimization: The top-ranked compounds from the virtual screen (the "hits") are selected for further computational analysis, such as molecular dynamics simulations to assess the stability of the ligand-protein complex. mdpi.com Promising hits can then be synthesized and experimentally tested.
Table 2: Hypothetical Virtual Screening Workflow for this compound Derivatives as Kinase Inhibitors
| Step | Description | Computational Tools |
| 1 | Target Selection and Preparation | Protein Data Bank (PDB), Homology Modeling Software |
| 2 | Virtual Library Generation | Chemical drawing software, library enumeration tools |
| 3 | Structure-Based Virtual Screening | Molecular docking software (e.g., AutoDock, Glide) |
| 4 | Filtering and Hit Selection | Filtering based on docking score, ADMET prediction tools |
| 5 | Molecular Dynamics Simulation | MD simulation packages (e.g., GROMACS, AMBER) |
| 6 | Experimental Validation | Synthesis and in vitro assays |
This is a hypothetical table for illustrative purposes.
Through such a computational approach, novel this compound derivatives with potentially high affinity and selectivity for a given biological target could be designed and prioritized for synthesis, significantly accelerating the discovery process.
Based on a comprehensive search of available scientific literature, a detailed article focusing solely on the chemical compound “this compound” according to the specified outline cannot be generated at this time. The search did not yield specific research findings, data tables, or detailed studies directly related to the applications of this compound in medicinal chemistry, materials science, or as a chemical biology probe.
The outlined topics, such as the design and synthesis of this compound-containing scaffolds, structure-activity relationship (SAR) studies, Quantitative Structure-Activity Relationship (QSAR) modeling, and its use in chemical probes or materials science, appear to be areas where this specific compound has not been the subject of published research.
Therefore, providing a thorough, informative, and scientifically accurate article that strictly adheres to the requested structure and focuses exclusively on this compound is not possible without the underlying scientific data. General principles of scaffold design, SAR, or probe development for related azetidine or cyclopentyl compounds would not meet the explicit requirement of focusing solely on this compound.
Applications of 3 Cyclopentylazetidine in Advanced Chemical Research
Applications in Materials Science
Incorporation into Polymeric Materials
The incorporation of small, functionalized molecules into polymer chains is a key strategy for developing advanced materials with tailored properties. This can be achieved by using the molecule as a monomer, a pendant group, or a cross-linking agent. However, specific studies detailing the integration of 3-Cyclopentylazetidine into polymeric materials have not been identified in a review of available literature.
Supramolecular Polymers and Self-Assembly
Supramolecular polymers are polymeric arrays where monomeric units are held together by reversible, non-covalent interactions such as hydrogen bonding or host-guest interactions. This allows for the formation of materials that can respond to external stimuli. The self-assembly of these monomers into well-ordered, higher-order structures is fundamental to their function. There is currently no specific research available that describes the use of this compound as a building block in supramolecular polymers or its role in directing self-assembly processes.
Cross-linking and Network Formation
Cross-linking involves the formation of covalent or non-covalent bonds between polymer chains to create a three-dimensional network. This process significantly alters the mechanical, thermal, and chemical properties of the material, turning soluble polymers into insoluble and often more robust materials. Azetidine (B1206935) derivatives can theoretically act as cross-linking agents due to the reactivity of the strained ring system. However, detailed research findings or data on the specific application of this compound for creating polymer networks could not be located.
Role in Supramolecular Assemblies
Supramolecular assemblies are complex, well-defined chemical systems held together by intermolecular forces. These assemblies are central to processes like molecular recognition, encapsulation, and transport. The potential for this compound to participate in such assemblies would depend on its ability to engage in specific non-covalent interactions, but the scientific literature lacks specific examples.
Host-Guest Chemistry
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The host features a cavity or binding site that is structurally and electronically complementary to the guest. This interaction is highly specific and is the basis for many applications in sensing and separation. No studies detailing this compound acting as either a host or a guest molecule in such complexes are currently available.
Molecular Recognition and Sensing
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. This principle is harnessed to create sensors, where the recognition of a target analyte produces a measurable signal, such as a change in color or fluorescence. While azetidine-containing structures can be part of larger sensor molecules, there is no specific information on this compound being used for molecular recognition or sensing applications.
Application as Chiral Templates in Asymmetric Synthesis
In asymmetric synthesis, chiral templates or auxiliaries are used to control the stereochemical outcome of a chemical reaction, leading to the selective formation of one enantiomer over another. A chiral molecule is temporarily attached to a substrate to direct the approach of a reagent before being cleaved, leaving behind an enantiomerically enriched product. Although chiral azetidines can be employed in this context, there is no available research that specifically demonstrates the use of this compound as a chiral template in asymmetric synthesis.
A thorough review of scientific literature did not yield specific data or detailed research findings on the use of this compound in the aforementioned applications. Consequently, the creation of data tables as requested is not possible.
Development of Functional Materials (e.g., Optoelectronic, Responsive)
A comprehensive review of scientific literature and chemical databases reveals a notable absence of research specifically detailing the application of this compound in the development of functional materials. While the broader class of azetidine-containing polymers and molecules has been investigated for various material applications, including energetic materials, there is no specific data available on the integration of the this compound moiety into optoelectronic or responsive materials. Consequently, research findings, detailed properties, and performance data for such applications of this specific compound are not available in current scientific literature.
Applications in Catalysis
The utility of a molecule in catalysis is often dictated by its electronic properties, steric profile, and ability to coordinate with metal centers or act as an organocatalyst. The following sections assess the documented roles of this compound in various domains of catalysis.
While azetidine derivatives have been explored as ligands in metal-mediated and organometallic catalysis, a targeted search of the scientific literature indicates that this compound has not been specifically reported in this capacity. The rigidity of the azetidine ring is a feature that can be advantageous in ligand design for controlling the stereochemical outcome of catalytic reactions. However, studies detailing the synthesis of metal complexes with this compound as a ligand and their subsequent application in catalysis have not been published. Therefore, there are no research findings or data tables to present on its specific role in these catalytic processes.
Organocatalysis and biocatalysis represent crucial areas of sustainable chemistry. A thorough search of the literature reveals no published studies where this compound itself functions as an organocatalyst or is utilized as a substrate or catalyst in biocatalytic systems. While the asymmetric synthesis of azetidine scaffolds using organocatalysts is an active area of research, the application of this compound as a catalyst is not documented.
Photocatalysis has emerged as a powerful tool in modern organic synthesis. Research in this field has included the use of light-mediated reactions to synthesize azetidine rings. However, there is no available scientific literature that describes the use of this compound as a component of a photocatalytic system, either as a catalyst, a ligand for a photocatalyst, or a mediator.
The development of enantioselective catalysts is a cornerstone of modern asymmetric synthesis. The rigid structure of the azetidine core can be a valuable feature in the design of chiral catalysts. While there is research on the enantioselective synthesis of various azetidine derivatives and the use of chiral azetidine-containing molecules in catalysis, there are no specific reports on the development or application of enantioselective catalysts derived from this compound. The influence of the cyclopentyl group at the 3-position on the stereochemical control of a catalytic reaction remains an unexplored area of research.
Based on an extensive review of the current scientific literature, there is a clear lack of published research on the applications of this compound in the specific areas of advanced chemical research outlined in this article. While the broader family of azetidine derivatives shows promise and is the subject of ongoing investigation in materials science and catalysis, this compound remains a largely uninvestigated compound in these contexts. The absence of data underscores a potential area for future research and discovery within the field of synthetic and materials chemistry.
Future Directions and Emerging Research Areas
Integration with Artificial Intelligence and Machine learning for Molecular Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel 3-cyclopentylazetidine derivatives with tailored properties. These computational tools are being employed to navigate the vast chemical space and predict the biological activities and physicochemical characteristics of new compounds, thereby accelerating the drug discovery process. researchgate.netresearchgate.netfrontiersin.org
Machine learning models, such as graph neural networks, are increasingly being used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemical compounds. researchgate.netabiosus.orgresearchgate.net Web-based platforms like ADMET-AI provide a fast and accurate means of evaluating large chemical libraries for their pharmacokinetic and toxicity profiles. abiosus.org By applying these predictive models to virtual libraries of this compound analogs, researchers can prioritize the synthesis of candidates with the most promising ADMET profiles, significantly reducing the time and cost associated with experimental screening. researchgate.netnih.gov
Table 1: Applications of AI and Machine Learning in this compound Research
| Research Area | AI/ML Application | Potential Impact on this compound |
| Molecular Design | Generative AI, De novo design | Generation of novel this compound derivatives with optimized properties for specific biological targets. researchgate.netrsc.org |
| Property Prediction | Graph Neural Networks, AutoML | Accurate prediction of ADMET properties, reducing the need for extensive experimental testing. researchgate.netabiosus.orgacs.org |
| Synthesis Planning | Retrosynthesis prediction algorithms | Identification of efficient and novel synthetic routes to complex this compound analogs. |
Advancements in Flow Chemistry and Continuous Synthesis of Azetidines
Flow chemistry and continuous manufacturing processes are gaining traction as enabling technologies for the safe, efficient, and scalable synthesis of azetidine-containing molecules. The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly when handling reactive intermediates. researchgate.netabiosus.orgacs.org
Recent studies have demonstrated the successful continuous flow synthesis of 3-substituted azetidines. researchgate.netabiosus.orgnih.gov One notable example involves the generation and functionalization of a C3-lithiated azetidine (B1206935) intermediate from N-Boc-3-iodoazetidine in a flow system. researchgate.netabiosus.orgnih.gov This method allows for the efficient production of a variety of 3-functionalized azetidines with good to excellent yields. researchgate.netabiosus.org The high heat and mass transfer rates in microreactors enable the use of highly reactive organolithium species at temperatures significantly higher than in traditional batch processes, improving reaction kinetics and throughput. researchgate.netabiosus.org
Furthermore, flow chemistry has been successfully applied to the photochemical modification of azetidines. researchgate.netresearchgate.netnih.gov Photochemical reactions in flow can be scaled up to produce multigram quantities of alkyl azetidines, which are valuable building blocks in medicinal chemistry. researchgate.netresearchgate.netnih.gov The combination of flow technology with photochemistry and electrochemistry opens up new avenues for the synthesis and functionalization of the azetidine ring. acs.orgresearchgate.netnih.gov
Table 2: Comparison of Batch vs. Flow Synthesis of Azetidines
| Parameter | Batch Synthesis | Flow Synthesis |
| Scalability | Limited, challenging scale-up | Readily scalable by running the system for longer durations. |
| Safety | Handling of unstable intermediates can be hazardous. | Improved safety due to small reaction volumes and better heat dissipation. researchgate.netabiosus.org |
| Reaction Control | Less precise control over temperature and mixing. | Precise control over reaction parameters, leading to higher reproducibility. |
| Productivity | Lower space-time yields. | Higher space-time yields and potential for automation. researchgate.net |
Sustainable and Environmentally Benign Synthetic Approaches
In line with the principles of green chemistry, there is a growing effort to develop more sustainable and environmentally friendly methods for the synthesis of azetidines, including this compound. This involves the use of greener solvents, renewable feedstocks, and catalytic methods that minimize waste and energy consumption.
The use of bio-based solvents and reagents derived from renewable feedstocks is a key aspect of sustainable chemistry. wordpress.com While the direct synthesis of azetidines from renewable resources is still an emerging area, the broader trend towards a bio-based economy is expected to influence the future production of this heterocyclic scaffold. nih.govresearchgate.net Researchers are exploring the use of biomass as a source of carbon for the synthesis of valuable platform chemicals. nih.gov
Catalytic methods, particularly those employing earth-abundant and non-toxic metals, are being investigated to replace stoichiometric reagents in azetidine synthesis. Visible-light-mediated photocatalysis has emerged as a powerful tool for the construction of the azetidine ring under mild conditions. researchgate.netrsc.org For instance, intermolecular [2+2] photocycloaddition reactions have been developed for the synthesis of highly functionalized azetidines. researchgate.netrsc.org Additionally, copper-catalyzed photo-induced radical annulation of aliphatic amines with alkynes provides an efficient route to azetidines. nih.govresearchgate.net
Biocatalysis offers another promising avenue for the sustainable synthesis of chiral azetidines. Engineered enzymes, such as "carbene transferases" derived from cytochrome P450, have been shown to catalyze the enantioselective ring expansion of aziridines to produce azetidines with high stereocontrol. researchgate.net This biocatalytic approach avoids the use of toxic reagents and solvents, making it an attractive alternative to traditional synthetic methods.
Exploration of Novel Chemical Transformations and Reactivity Modes
The inherent ring strain of the azetidine nucleus provides a driving force for a variety of unique chemical transformations, which are being actively explored to create diverse and complex molecular architectures based on the this compound scaffold.
Recent advances have focused on the development of novel methods for the synthesis and functionalization of azetidines. These include palladium-catalyzed intramolecular C(sp³)–H amination, which allows for the synthesis of functionalized azetidines from readily available amine precursors. rsc.orgorganic-chemistry.org Another innovative approach involves the visible-light-mediated intermolecular aza Paternò–Büchi reaction, utilizing the triplet state reactivity of oximes to construct the azetidine ring. researchgate.net
The reactivity of azetines, the unsaturated counterparts of azetidines, is also being harnessed as a versatile platform for decorating the azetidine ring. nih.gov Furthermore, new strategies for the synthesis of 1,3-disubstituted azetidines have been developed through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org
Development of Advanced Spectroscopic and Analytical Techniques for In-Situ Studies
To gain a deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound, researchers are increasingly turning to advanced spectroscopic and analytical techniques for in-situ studies. These methods allow for the real-time monitoring of reaction kinetics, the identification of transient intermediates, and the elucidation of complex reaction pathways.
Techniques such as Process Analytical Technology (PAT) are being integrated into flow chemistry platforms to enable real-time analysis and control of synthetic processes. This allows for rapid optimization of reaction conditions and ensures consistent product quality. The development of novel in-situ spectroscopic probes compatible with the demanding conditions of organic synthesis is an active area of research.
Expansion of this compound Scaffolds to New Interdisciplinary Fields
The unique structural and conformational properties of the this compound scaffold are expected to drive its application in a variety of interdisciplinary fields beyond traditional medicinal chemistry. The rigid four-membered ring can serve as a valuable conformational constraint in the design of new materials, probes for chemical biology, and catalysts.
In materials science, the incorporation of the this compound motif into polymers could lead to materials with novel thermal and mechanical properties. In chemical biology, derivatives of this compound could be developed as molecular probes to study biological processes or as building blocks for the synthesis of peptidomimetics with enhanced proteolytic stability. The exploration of these new frontiers will undoubtedly uncover novel applications for this versatile heterocyclic compound.
Q & A
Q. What are the established synthetic routes for 3-Cyclopentylazetidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound typically involves cyclization reactions or functional group transformations. For example, azetidine rings can be formed via intramolecular nucleophilic substitution using bromo- or chloro-precursors under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Yield optimization requires systematic variation of catalysts (e.g., Pd-based catalysts for cross-coupling steps), solvents (polar aprotic vs. nonpolar), and temperature gradients. Detailed protocols should include purification steps (e.g., column chromatography with silica gel, eluent ratios) and characterization data (NMR, IR) to confirm structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the azetidine ring and cyclopentyl substituent. Typical ¹H NMR signals for the azetidine protons appear at δ 2.8–3.5 ppm (multiplet patterns). Infrared (IR) spectroscopy identifies N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1200 cm⁻¹). Mass spectrometry (MS) should report molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. For reproducibility, experimental sections must specify instrument models (e.g., 400 MHz NMR), solvent systems (CDCl₃ vs. DMSO-d₆), and purity thresholds (>95% by HPLC) .
Q. How can researchers efficiently locate prior studies on this compound in academic databases?
- Methodological Answer : Use SciFinder or Reaxys to search for "this compound" with Boolean operators (e.g., "synthesis" AND "spectroscopic data"). Filter results by publication type (e.g., "journal articles") and year (post-2010 for recent methods). Google Scholar can identify highly cited works, but cross-verify findings with Web of Science to assess impact factors and avoid unreliable sources (e.g., non-peer-reviewed platforms). Always prioritize journals with rigorous peer review (e.g., Journal of Organic Chemistry) .
Advanced Research Questions
Q. How can computational chemistry resolve ambiguities in the reaction mechanisms of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model transition states and intermediate stability in azetidine ring-opening reactions. Software like Gaussian or ORCA simulates energy profiles, while molecular dynamics (MD) tracks solvent effects. Validate computational results by comparing predicted NMR chemical shifts (via GIAO method) with experimental data. Discrepancies >0.5 ppm suggest flawed modeling assumptions (e.g., incorrect solvent parameters) .
Q. What strategies address contradictory biological activity data for this compound in kinase inhibition assays?
- Methodological Answer : Replicate assays under standardized conditions (e.g., ATP concentration, incubation time) to rule out protocol variability. Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm binding affinities. Cross-reference cell lines (HEK293 vs. HeLa) and purity checks (e.g., LC-MS for compound stability). Meta-analyses of published IC₅₀ values can identify outliers linked to assay design .
Q. How should researchers design experiments to validate the metabolic stability of this compound in preclinical studies?
- Methodological Answer : Conduct microsomal stability assays (human/rat liver microsomes) with NADPH cofactor, monitoring parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics. Compare results with control compounds (e.g., verapamil). For in vivo validation, administer this compound to rodents and collect plasma samples at timed intervals. Use pharmacokinetic modeling (non-compartmental analysis) to estimate AUC and clearance rates .
Methodological Notes
- Data Validation : Cross-check spectral data with the Cambridge Structural Database (CSD) for azetidine derivatives. Discrepancies in melting points or optical rotation values may indicate impurities or polymorphic forms .
- Reproducibility : Follow Beilstein Journal guidelines for experimental sections, including exact molar ratios, reaction times, and equipment specifications (e.g., "stirred at 500 rpm") .
- Literature Gaps : Prioritize studies that address under-explored areas (e.g., enantioselective synthesis or toxicity profiles) using systematic reviews in PubMed or Scopus .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
